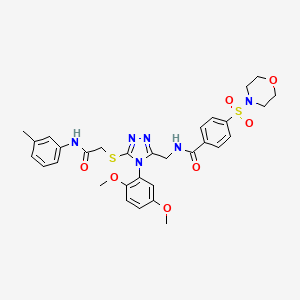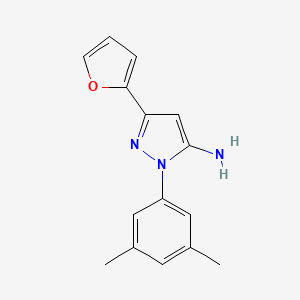![molecular formula C8H7N3O2 B2776010 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1707602-46-7](/img/structure/B2776010.png)
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 1707602-46-7 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is 177.16 . The InChI key is provided, which can be used to generate the molecular structure .Physical And Chemical Properties Analysis
“3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Chemosensors
These compounds are also used as chemosensors . Their unique properties allow them to interact with various chemical substances, making them useful in detecting the presence of specific chemicals.
Organic Materials Progress
The progress of organic materials can be monitored using pyrazolo[1,5-a]pyrimidines . Their unique photophysical properties make them ideal for this application.
Antitumor Scaffold
Functional pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have shown significant potential in anticancer activity and enzymatic inhibitory activity, leading to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidines have shown significant enzymatic inhibitory activity . This makes them useful in the development of new drugs and treatments.
Chronic Obstructive Pulmonary Disease (COPD) Treatment
Utilizing known “morpholine-pyrimidine” structure-PI3K δ- activity relationship and bicyclic pyrazolo[1,5-a]pyrimidine core, a novel library of compounds has been developed focused on future COPD treatment .
Inhibitory Activity Against Certain Compounds
Compounds based on pyrazolo[1,5-a]pyrimidine have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Bio-macromolecular Interactions
Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been a major focus of research related to bio-macromolecular interactions . They have been used in a plethora of applications by exploiting the beneficial properties of such materials .
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines, including “3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid”, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, and their structural diversity allows for a wide range of applications . Future research could focus on exploring these properties further and developing new applications for these compounds.
properties
IUPAC Name |
3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-10-11-4-6(8(12)13)3-9-7(5)11/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYALRLUDMXOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2775927.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2775930.png)
![[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol](/img/structure/B2775932.png)

![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2775935.png)
![2-Oxaspiro[5.5]undecan-5-amine hydrochloride](/img/structure/B2775937.png)
![5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775938.png)


![5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2775941.png)
![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)

